Cas no 2229232-58-8 (4-(4-bromo-3-chlorophenyl)butan-2-ol)

4-(4-Bromo-3-chlorophenyl)butan-2-ol is a bromo- and chloro-substituted phenylbutanol derivative with potential applications as an intermediate in organic synthesis and pharmaceutical development. Its distinct structure, featuring both bromine and chlorine substituents on the aromatic ring, enhances its utility in cross-coupling reactions and as a building block for more complex molecules. The hydroxyl group at the butan-2-ol position allows for further functionalization, making it valuable in fine chemical synthesis. This compound is characterized by its high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its well-defined molecular properties facilitate precise modifications in target-oriented synthesis.
4-(4-bromo-3-chlorophenyl)butan-2-ol structure
2229232-58-8 structure
Product Name:4-(4-bromo-3-chlorophenyl)butan-2-ol
CAS No:2229232-58-8
MF:C10H12BrClO
MW:263.558681488037
CID:5902534
PubChem ID:165694928
Update Time:2025-10-30

4-(4-bromo-3-chlorophenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromo-3-chlorophenyl)butan-2-ol
    • EN300-1908003
    • 2229232-58-8
    • Inchi: 1S/C10H12BrClO/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,2-3H2,1H3
    • InChI Key: XJPBFUHUVCMLGO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)CCC(C)O

Computed Properties

  • Exact Mass: 261.97601g/mol
  • Monoisotopic Mass: 261.97601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

4-(4-bromo-3-chlorophenyl)butan-2-ol Pricemore >>

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Additional information on 4-(4-bromo-3-chlorophenyl)butan-2-ol

Comprehensive Overview of 4-(4-bromo-3-chlorophenyl)butan-2-ol (CAS No. 2229232-58-8): Properties, Applications, and Industry Insights

In the realm of specialty chemicals, 4-(4-bromo-3-chlorophenyl)butan-2-ol (CAS No. 2229232-58-8) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its bromo and chloro substituents on the phenyl ring, serves as a pivotal intermediate in pharmaceutical synthesis, agrochemical development, and advanced material science. Its molecular formula, C10H12BrClO, underscores its potential for selective functionalization, making it a subject of interest for researchers exploring halogenated organic compounds and their reactivity.

The growing demand for halogenated intermediates like 4-(4-bromo-3-chlorophenyl)butan-2-ol aligns with trends in green chemistry and sustainable synthesis. Industry professionals frequently search for "efficient synthesis of bromo-chloro phenyl derivatives" or "applications of butan-2-ol compounds in drug discovery," reflecting the compound's relevance in cutting-edge research. Recent studies highlight its role in constructing biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents, addressing global health challenges such as antibiotic resistance.

From a structural perspective, the presence of both bromo and chloro groups enables diverse cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. This versatility answers common queries like "how to modify halogenated phenyl butanols for catalytic applications." Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 2229232-58-8, ensuring purity for high-value applications. Researchers also emphasize its stability under controlled conditions, a key factor for storage and handling protocols.

The agrochemical sector leverages 4-(4-bromo-3-chlorophenyl)butan-2-ol as a precursor for crop protection agents, responding to the urgent need for sustainable pest management. Searches for "halogenated phenyl derivatives in agriculture" or "eco-friendly pesticide intermediates" underscore this trend. Furthermore, its potential in material science—such as polymer modification and liquid crystal development—aligns with innovations in smart materials and optoelectronics, topics frequently explored in academic and industrial forums.

Quality control and regulatory compliance are paramount for CAS No. 2229232-58-8. Suppliers must adhere to stringent standards like ISO certification and REACH compliance, addressing concerns about "reliable sources for high-purity halogenated intermediates." The compound's Safety Data Sheet (SDS) provides essential guidance on risk management, though it remains non-hazardous under normal use. This positions it favorably compared to more restrictive alternatives, meeting the demand for safer chemical solutions.

In conclusion, 4-(4-bromo-3-chlorophenyl)butan-2-ol exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from pharmaceutical scaffolds to advanced materials—cater to evolving industry needs while addressing sustainability goals. As research progresses, this compound is poised to play an even greater role in solving real-world challenges, from healthcare to environmental stewardship.

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